molecular formula C24H16ClFN2OS2 B2523936 4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872199-30-9

4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No. B2523936
CAS RN: 872199-30-9
M. Wt: 466.97
InChI Key:
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Description

4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C24H16ClFN2OS2 and its molecular weight is 466.97. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the synthesis of the thiazoloquinazolinone ring system followed by the introduction of the chloro and fluorobenzyl groups and the thioxo and o-tolyl substituents.", "Starting Materials": [ "2-aminobenzoic acid", "o-toluidine", "2-chloro-6-fluorobenzyl chloride", "carbon disulfide", "sodium hydroxide", "ethyl chloroformate", "thionyl chloride", "potassium carbonate", "4-bromo-2-nitroaniline", "palladium on carbon", "triethylamine", "acetic anhydride", "sodium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "methanol" ], "Reaction": [ "Synthesis of 2-(2-chloro-6-fluorobenzyl)thiazolo[3,4-a]quinazolin-5(4H)-one:", "Step 1: Synthesis of 2-(2-chloro-6-fluorobenzyl)thiazolo[3,4-a]quinazolin-5(4H)-one intermediate", "a. React 2-aminobenzoic acid with o-toluidine in the presence of sodium hydroxide to form 2-(o-tolylamino)benzoic acid", "b. React 2-(o-tolylamino)benzoic acid with ethyl chloroformate and triethylamine to form the corresponding ethyl ester", "c. React the ethyl ester with carbon disulfide and sodium hydroxide to form the corresponding thioamide", "d. React the thioamide with thionyl chloride to form the corresponding sulfonyl chloride", "e. React the sulfonyl chloride with potassium carbonate and 4-bromo-2-nitroaniline to form the intermediate 2-(4-bromo-2-nitrophenylthio)-3-(o-tolyl)quinazolin-4(3H)-one", "f. React the intermediate with palladium on carbon and hydrogen gas to reduce the nitro group to an amino group", "g. React the amino intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of triethylamine to form the final intermediate 2-(2-chloro-6-fluorobenzyl)thiazolo[3,4-a]quinazolin-5(4H)-one", "Step 2: Synthesis of 4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one", "a. React the intermediate from step 1 with sodium borohydride in the presence of acetic acid to reduce the thione to a thiol", "b. React the thiol intermediate with acetic anhydride and sodium acetate to form the corresponding acetate", "c. React the acetate intermediate with hydrochloric acid to remove the acetate group and form the final product 4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one", "Purification: Purify the final product by recrystallization from a mixture of ethyl acetate and methanol" ] }

CAS RN

872199-30-9

Molecular Formula

C24H16ClFN2OS2

Molecular Weight

466.97

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C24H16ClFN2OS2/c1-14-7-2-3-8-15(14)21-22-27(13-17-18(25)10-6-11-19(17)26)23(29)16-9-4-5-12-20(16)28(22)24(30)31-21/h2-12H,13H2,1H3

SMILES

CC1=CC=CC=C1C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=CC=C5Cl)F

solubility

not available

Origin of Product

United States

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